molecular formula C10H11N5O2 B10768619 2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid

2-(4-(1H-Tetrazol-5-yl)phenyl)-2-aminopropanoic acid

Cat. No.: B10768619
M. Wt: 233.23 g/mol
InChI Key: OZBFBAYESADVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MTPG involves the preparation of the glycine derivative through a series of chemical reactions. The synthetic route typically includes the following steps:

    Formation of the thienyl compound: The starting material, 2-methylthiophene, undergoes a series of reactions to introduce the glycine moiety.

    Coupling reaction: The thienyl compound is then coupled with a glycine derivative under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of MTPG may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

MTPG: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the thienyl ring or the glycine moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MTPG: has a wide range of scientific research applications, including:

Mechanism of Action

MTPG: exerts its effects by antagonizing metabotropic glutamate receptors 2 and 3. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. By blocking these receptors, MTPG can modulate the release of neurotransmitters such as dopamine, thereby affecting various neurological processes .

Comparison with Similar Compounds

MTPG: is unique in its specific antagonistic action on metabotropic glutamate receptors 2 and 3. Similar compounds include:

    LY341495: Another antagonist of metabotropic glutamate receptors, but with a broader spectrum of activity.

    EGLU: A selective antagonist for metabotropic glutamate receptor 2.

    APICA: A compound with similar receptor targets but different chemical structure.

The uniqueness of MTPG lies in its specific receptor selectivity and its potential therapeutic applications in neurological research .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid

InChI

InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)

InChI Key

OZBFBAYESADVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.